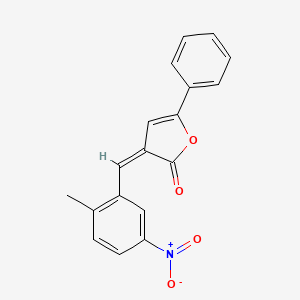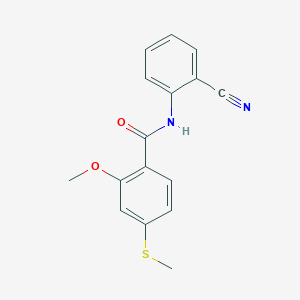![molecular formula C14H10N6O2S B5521276 4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B5521276.png)
4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its potential biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione typically involves the condensation of 2-nitrobenzaldehyde with 3-amino-4-pyridinyl-1,2,4-triazole-5-thione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The triazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole and pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The nitrophenyl group and triazole ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(2-bromophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- 4-[(E)-(2-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- 4-[(E)-(2-fluorophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Uniqueness
4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Propiedades
IUPAC Name |
4-[(E)-(2-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2S/c21-20(22)12-4-2-1-3-11(12)9-16-19-13(17-18-14(19)23)10-5-7-15-8-6-10/h1-9H,(H,18,23)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXQDLDMWAIJE-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)
![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)

![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-pyridyl)-3-pyrrolin-2-one](/img/structure/B5521303.png)

![2-{2-[phenyl(phenyldiazenyl)methylene]hydrazino}benzoic acid](/img/structure/B5521312.png)
